6-Chloro-3-iodoimidazo[1,2-B]pyridazine
説明
Molecular Architecture of Imidazo[1,2-B]pyridazine Core
The imidazo[1,2-b]pyridazine core is a fused bicyclic heterocycle comprising an imidazole ring (five-membered, two nitrogen atoms at positions 1 and 3) and a pyridazine ring (six-membered, two nitrogen atoms at positions 1 and 2). The fusion occurs between the C2–C3 bond of imidazole and the C1–C2 bond of pyridazine, resulting in a planar, aromatic system with delocalized π-electrons. This arrangement creates a rigid scaffold with distinct electronic properties due to the conjugated nitrogen atoms.
The compound 6-chloro-3-iodoimidazo[1,2-b]pyridazine features halogen substituents at positions 3 (iodine) and 6 (chlorine) on the pyridazine and imidazole rings, respectively (Figure 1). X-ray crystallography data for analogous structures reveal bond lengths of 1.32–1.38 Å for C–N bonds and 1.40–1.42 Å for C–C bonds within the fused system, consistent with aromatic character. The dihedral angle between the two rings is minimized (<5°) due to conjugation, enhancing stability.
Halogen Substituent Effects on Electronic Configuration
The chlorine and iodine substituents significantly alter the electronic landscape of the core structure:
| Property | Chlorine (C6) | Iodine (C3) |
|---|---|---|
| Electronegativity | 3.16 (Pauling scale) | 2.66 (Pauling scale) |
| Hammett σₚₐᵣₐ | +0.23 | +0.18 |
| Inductive Effect | Electron-withdrawing | Weakly electron-donating |
Chlorine’s electronegativity polarizes the C6–Cl bond, withdrawing electron density from the pyridazine ring and increasing electrophilicity at adjacent positions. Iodine, despite its lower electronegativity, exerts a mesomeric electron-donating effect via its lone pairs, partially offsetting ring electron deficiency. Density functional theory (DFT) studies of related compounds show that iodine’s polarizability enhances π-stacking interactions in biological systems.
IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name 6-chloro-3-iodoimidazo[1,2-b]pyridazine follows these rules:
- The fused ring system is numbered starting from the imidazole nitrogen (N1), proceeding through the shared bonds to the pyridazine ring.
- Halogens are assigned the lowest possible locants (positions 3 and 6).
Alternative names include:
- 3-Iodo-6-chloroimidazo[1,2-b]pyridazine (CAS registry: 923595-49-7)
- 6-Chloro-3-iodo-1,3a,4-triazaindene (obsolete nomenclature)
SMILES notation: C1=CC(=NN2C1=NC=C2I)Cl
Comparative Analysis with Related Heterocyclic Systems
Imidazo[1,2-b]pyridazine derivatives exhibit distinct properties compared to other nitrogen-rich heterocycles:
The imidazo[1,2-b]pyridazine system’s dual nitrogen arrangement enables stronger hydrogen bonding vs. imidazo[1,2-a]pyridine, as seen in kinase inhibitor cocrystal structures. Its reduced electron density (vs. pyridazine) enhances halogen bonding efficacy, critical for targeting hydrophobic enzyme pockets. Ponatinib, a clinical kinase inhibitor, leverages this scaffold for selective ATP-binding pocket interactions.
Structure
2D Structure
特性
IUPAC Name |
6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHCPHZAMFSDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693117 | |
| Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923595-49-7 | |
| Record name | 6-Chloro-3-iodoimidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-iodoimidazo[1,2-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Starting Materials and Initial Steps
- The synthesis often begins with 3-amino-6-chloropyridazine , which undergoes cyclization and functional group transformations to form the imidazo[1,2-b]pyridazine scaffold.
- A crucial intermediate is 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile , which can be prepared through a multi-step reaction involving N,N-dimethylformamide dimethyl acetal and bromoacetonitrile under controlled conditions.
Introduction of the Iodo Group at Position 3
- The iodination at the 3-position of the imidazo[1,2-b]pyridazine ring is typically achieved by halogen exchange or direct iodination of the corresponding 3-substituted precursor.
- Literature reports the use of palladium-catalyzed cross-coupling reactions where 6-chloro-3-iodoimidazo[1,2-b]pyridazine is prepared by reacting ethyl this compound-2-carboxylate with appropriate reagents under mild conditions (e.g., Pd catalysts, base, organic solvents at 45 °C).
Detailed Preparation Method of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (Key Precursor)
This precursor is synthesized via the following steps, which are essential for the subsequent iodination:
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-amino-6-chloropyridazine + N,N-dimethylformamide dimethyl acetal, 40-100 °C, 2-8 h | Formation of N,N-dimethyl-N'-3-(6-chloropyridazinyl)formamidine intermediate | Intermediate formation |
| 2 | Add solvent (acetonitrile/ethanol/DMF), bromoacetonitrile, 50-160 °C, 3-15 h | Cyclization and substitution reaction to form solid mixture | Solid mixture containing target compound |
| 3 | Adjust pH to 7-9 with saturated sodium carbonate, stand 3 h, filtration | Precipitation and isolation of crude product | Crude 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile |
| 4 | Recrystallization from ethyl acetate/n-hexane (1:2 v/v) | Purification | Pure product with ~98.5% purity and ~77.5% yield |
This method is noted for its simplicity, cost-effectiveness, and high purity of the product.
Iodination and Formation of this compound
Palladium-Catalyzed Iodination
- The iodination is performed using palladium catalysts such as [(cinnamyl)PdCl]2 combined with ligands like cBRIDP in aqueous micellar media (e.g., 2 wt % TPGS/H2O).
- The reaction involves ethyl this compound-2-carboxylate as the substrate, with triethylamine as the base, at 45 °C for 8 hours under argon atmosphere.
- After reaction completion, the mixture is extracted with ethyl acetate, dried, and purified by flash chromatography to yield the iodinated product.
Reaction Conditions Summary
| Parameter | Details |
|---|---|
| Catalyst | [(cinnamyl)PdCl]2 (0.0005 equiv), cBRIDP (0.003 equiv) |
| Solvent | 2 wt % TPGS/H2O micellar solution |
| Base | Triethylamine (2 equiv) |
| Temperature | 45 °C |
| Time | 8 hours |
| Atmosphere | Argon (inert) |
| Workup | Extraction with EtOAc, drying over Na2SO4, chromatography |
This method provides efficient iodination with good yields (~49%) and high purity, suitable for further synthetic elaboration.
Comparative Data and Yields
Research Findings and Practical Considerations
- The preparation of the 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile intermediate is crucial and involves careful control of molar ratios and reaction temperatures to maximize yield and purity.
- The iodination step requires an inert atmosphere and precise catalyst loading to avoid side reactions and ensure selective halogenation at the 3-position.
- The use of micellar catalysis in aqueous media represents a green chemistry approach, reducing organic solvent use and improving reaction efficiency.
- The overall synthetic route is scalable and adaptable for pharmaceutical intermediate production, with potential for further functionalization at the halogen sites for drug development.
化学反応の分析
Types of Reactions
6-Chloro-3-iodoimidazo[1,2-B]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-B]pyridazine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 6-chloro-3-iodoimidazo[1,2-b]pyridazine is its potential as an antimicrobial agent. Research indicates that compounds with imidazo[1,2-b]pyridazine structures exhibit significant antibacterial properties. This compound has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics to combat resistant bacteria .
Cancer Research
There is ongoing research into the use of this compound in cancer therapy. Studies suggest that derivatives of imidazo[1,2-b]pyridazine can inhibit specific pathways involved in tumor growth and proliferation. The compound's ability to interact with biological targets involved in cancer cell signaling pathways may lead to the development of novel anticancer drugs .
Environmental Applications
Water Treatment
The compound has shown promise in water treatment applications, particularly in removing pathogens from contaminated water sources. Its efficacy in disinfecting water makes it a valuable agent in environmental remediation efforts, particularly in areas lacking access to clean water .
Several studies have been conducted to evaluate the effectiveness and safety of this compound in various applications:
- Antibacterial Studies : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : Research involving various cancer cell lines showed that derivatives of imidazo[1,2-b]pyridazine could induce apoptosis (programmed cell death) in cancer cells, highlighting their potential therapeutic effects .
作用機序
The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-B]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
類似化合物との比較
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Imidazo[1,2-b]pyridazine Derivatives
Key Observations :
- Reactivity : The iodine in this compound enables efficient palladium-catalyzed cross-coupling reactions, unlike methyl or amine substituents . Chlorine at position 6 is conserved across analogs, likely due to its electronic effects on ring reactivity.
- Biological Activity : Derivatives with electron-withdrawing groups (e.g., iodine, carboxylate) show enhanced kinase inhibition (e.g., IKKβ, FLT3) compared to alkyl-substituted analogs .
Regioselectivity Challenges :
- Alkylation or arylation at position 8 (instead of 3) can occur in analogs lacking iodine, as seen in corrected NMR analyses of 6-chloroimidazo[1,2-B]pyridazine derivatives .
- Iodine’s steric and electronic effects direct functionalization to position 3, reducing side reactions compared to smaller substituents like chlorine .
Key Findings :
- Iodine’s Role : The iodine substituent in this compound enhances antiplasmodial activity, likely due to improved hydrophobic interactions with target proteins .
- Carboxylate Derivatives: Ethyl carboxylate analogs exhibit nanomolar potency against IKKβ, attributed to hydrogen bonding with kinase active sites .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Stability |
|---|---|---|---|---|
| This compound | 288.47 | 2.5 | <0.1 (DMSO) | Stable at -20°C |
| 6-Chloro-3-methylimidazo[1,2-B]pyridazine | 167.60 | 1.8 | 1.2 (DMSO) | Hygroscopic |
| 6-Chloroimidazo[1,2-B]pyridazin-3-amine | 168.59 | 1.2 | 5.0 (Water) | Air-sensitive |
生物活性
6-Chloro-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
This compound is characterized by the following properties:
- Molecular Formula : CHClN
- Molecular Weight : 153.569 g/mol
- Melting Point : 116 °C
- Density : 1.5 ± 0.1 g/cm³
This compound features a chloro group at the 6-position and an iodo group at the 3-position of the imidazo[1,2-b]pyridazine core, which influences its biological activity through various interactions with biological targets.
Antiplasmodial Activity
Research has highlighted the antiplasmodial properties of imidazopyridazines, including this compound. A study demonstrated that this compound exhibits significant antimalarial effects against Plasmodium berghei, with optimal dosing showing complete cure in infected mice at a dosage of 50 mg/kg per day . The compound's activity was attributed to its ability to inhibit specific kinases involved in the parasite's lifecycle.
Kinase Inhibition
The compound has been evaluated for its inhibitory effects on various kinases, including FLT3 and CDK2/E. In vitro studies reported IC values in the low micromolar range, indicating potent inhibitory activity. For example:
| Compound | FLT3-ITD IC (μM) | CDK2/E IC (μM) |
|---|---|---|
| This compound | <0.005 | <0.003 |
These results suggest that modifications to the imidazo[1,2-b]pyridazine structure can enhance kinase inhibition, making it a potential candidate for treating acute myeloid leukemia (AML) .
Anticancer Potential
In addition to its antiplasmodial properties, this compound has shown promise as an anticancer agent. Its ability to inhibit cell proliferation in various cancer cell lines has been documented, with significant effects observed in both MV4-11 and MOLM-13 cell lines. The antiproliferative activity is likely due to its interaction with critical cellular pathways regulated by kinases.
Structure-Activity Relationship (SAR)
The SAR studies of imidazopyridazines indicate that specific substitutions on the imidazo core significantly affect biological activity. For instance:
- The presence of halogen substituents (such as chlorine and iodine) enhances the lipophilicity and binding affinity to target proteins.
- Variations in the position and nature of substituents can lead to improved solubility and bioavailability.
A recent study identified that certain derivatives with modifications at positions 4 and 5 of the imidazo core exhibited enhanced activity against Leishmania infantum, showcasing the importance of structural optimization in developing effective therapeutics .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of derivatives of this compound:
- Antimalarial Efficacy : In vivo studies confirmed that a derivative completely cured P. berghei-infected mice at specified doses while assessing pharmacokinetics and off-target activities such as hERG inhibition .
- Cancer Treatment Potential : Compounds derived from this core showed significant inhibition of FLT3-D835Y mutant kinases prevalent in AML patients, highlighting their potential as targeted therapies .
Q & A
Q. What are the common synthetic routes for 6-chloro-3-iodoimidazo[1,2-b]pyridazine, and how can its intermediates be optimized?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling using 6-chloroimidazo[1,2-b]pyridazine and arylboronic acids. Key steps include:
- Iodination : Use of 3-iodoimidazo precursors in Pd-catalyzed reactions (e.g., Pd(PPh₃)₂Cl₂) with nitrogen purging to prevent oxidation .
- Purification : Automated silica gel column chromatography (0–3% CH₃OH/DCM) for isolating derivatives in high yield (77%) .
- Intermediate Optimization : Substitution of chloromethyl groups with sodium benzenesulfinate to enhance solubility and reactivity .
Q. How is this compound characterized structurally?
- Methodological Answer :
- 1H-NMR : Peaks at δ 8.18 (s, 1H) and δ 7.22 (d, J = 8.8 Hz, 1H) confirm aromatic protons and substitution patterns .
- LC-MS : APCI+ mode with [M + H]+ = 292.0 (exact mass 291.0233) validates molecular weight .
- X-ray Crystallography : Used for confirming regioselectivity in derivatives like 6-chloro-2-benzoylimidazo[1,2-b]pyridazine .
Advanced Research Questions
Q. How can Pd-catalyzed direct C3-arylation be optimized for functionalizing 6-chloroimidazo[1,2-b]pyridazine?
- Methodological Answer :
- Solvent Selection : DMA or pentan-1-ol improves turnover frequency (TOF) compared to polar aprotic solvents .
- Substrate Scope : Aryl bromides (e.g., 4-bromonitrobenzene) yield higher efficiency (75–89%) than chlorides .
- Failure Analysis : Direct C2-arylation may fail due to steric hindrance; a two-step bromination/Suzuki reaction is recommended .
Q. What strategies resolve contradictions in regioselectivity during halogenation or cross-coupling?
- Methodological Answer :
- Competitive Experiments : Compare reactivity of C3 vs. C2 positions using isotopic labeling or computational modeling.
- Alternative Pathways : If C3-iodination fails, use 3-bromo intermediates (e.g., 3-bromo-6-chloroimidazo[1,2-b]pyridazine) for Suzuki coupling .
- Literature Validation : Cross-check spectral data (e.g., δ 10.05 ppm for aldehyde protons in derivatives) against known compounds .
Q. How do substituents influence the biological activity of imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer :
- Receptor Binding Assays : Test displacement of [³H]diazepam in rat brain membranes. Methylenedioxy groups at C3/C6 enhance binding (IC₅₀ = 1 nM), while polymethoxy groups reduce activity .
- SAR Studies : Modify 6-chloro to alkylthio groups (e.g., pyridinylmethylthio) to improve CNS penetration .
- Pharmacological Profiling : Use CRF receptor assays for anti-alcoholism candidates (e.g., 3-(4-chloro-2-morpholin-4-yl-thiazol-5-yl) derivatives) .
Q. What are the challenges in scaling up imidazo[1,2-b]pyridazine synthesis, and how are they addressed?
- Methodological Answer :
- Hazard Mitigation : Handle hazardous intermediates (e.g., 3-bromo derivatives) under inert atmospheres (2–8°C storage) .
- Solvent Recovery : Optimize DCM/MeOH ratios in column chromatography to reduce waste .
- Yield Improvement : Use excess arylboronic acids (1.1 equiv) and Pd catalysts (0.05 equiv) for gram-scale reactions .
Q. How can mechanistic studies elucidate the role of Pd catalysts in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Measure TOF under varying temperatures (80–120°C) and solvent polarities .
- Catalyst Poisoning Tests : Introduce CO or Hg(0) to confirm heterogeneous vs. homogeneous pathways.
- DFT Calculations : Model transition states to explain preferential C3-arylation over C2 .
Methodological Best Practices
Q. What purification techniques are optimal for imidazo[1,2-b]pyridazine derivatives?
- Answer :
- Flash Chromatography : Use pentane/Et₂O (60:40) for non-polar derivatives .
- Recrystallization : DCM/hexane mixtures improve purity for X-ray-quality crystals .
- HPLC : Employ C18 columns with acetonitrile/water gradients for chiral separations .
Q. How are structure-activity relationships (SAR) systematically explored in this scaffold?
- Answer :
- Parallel Synthesis : Generate libraries with diverse substituents (e.g., 6-Cl, 3-I, 2-aryl) .
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl groups to assess metabolic stability .
- Fragment-Based Design : Link imidazo[1,2-b]pyridazine cores to known kinase inhibitors (e.g., c-Met/VEGFR2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
